3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid
Overview
Description
3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid is an organic compound with the molecular formula C14H22O4S. It is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a benzene ring, along with a sulfonic acid group. This compound is known for its antioxidant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid typically involves the following steps:
Nitration of p-cresol: The starting material, p-cresol, undergoes nitration to introduce nitro groups at the desired positions on the benzene ring.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst.
Sulfonation: The amino groups are converted to sulfonic acid groups through a sulfonation reaction using sulfuric acid or another sulfonating agent.
Introduction of tert-butyl groups: Finally, tert-butyl groups are introduced at the 3 and 5 positions of the benzene ring through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Friedel-Crafts alkylation or acylation reactions using alkyl or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3,5-DI-Tert-butyl-4-hydroxybenzaldehyde or 3,5-DI-Tert-butyl-4-hydroxybenzoic acid.
Reduction: Formation of 3,5-DI-Tert-butyl-4-hydroxybenzenesulfonate or 3,5-DI-Tert-butyl-4-hydroxybenzenesulfinate.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituents used.
Scientific Research Applications
3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Employed in the production of stabilizers for plastics and rubber to enhance their durability and lifespan.
Mechanism of Action
The antioxidant properties of 3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid are attributed to its ability to donate hydrogen atoms from the hydroxyl group, neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and its effectiveness as an antioxidant. The sulfonic acid group increases the compound’s solubility in aqueous environments, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
3,5-DI-Tert-butyl-4-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
3,5-DI-Tert-butyl-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a sulfonic acid group.
3,5-DI-Tert-butyl-4-hydroxytoluene: Similar structure but with a methyl group instead of a sulfonic acid group.
Uniqueness
3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and makes it more versatile for applications in aqueous environments. The combination of tert-butyl groups and the hydroxyl group provides strong antioxidant properties, making it highly effective in preventing oxidative degradation in various materials.
Properties
IUPAC Name |
3,5-ditert-butyl-4-hydroxybenzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4S/c1-13(2,3)10-7-9(19(16,17)18)8-11(12(10)15)14(4,5)6/h7-8,15H,1-6H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIARAUEABNFDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538108 | |
Record name | 3,5-Di-tert-butyl-4-hydroxybenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25679-39-4 | |
Record name | 3,5-Di-tert-butyl-4-hydroxybenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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